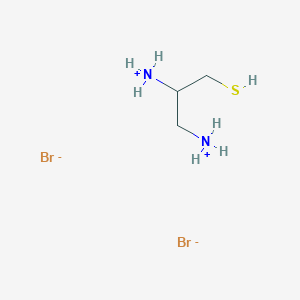
2,3-Diaminopropane-1-thiol dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diaminopropane-1-thiol dihydrobromide is a chemical compound with the molecular formula C₃H₁₀N₂S·2HBr. It is commonly used as a reagent and building block in various chemical syntheses. This compound is known for its high purity and quality, making it a valuable tool in scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diaminopropane-1-thiol dihydrobromide typically involves the reaction of 2,3-diaminopropane with hydrogen bromide in the presence of a suitable solvent. The reaction conditions often include controlled temperature and pH to ensure the desired product’s formation. The compound is then purified through recrystallization or other purification techniques to achieve high purity levels .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and yield. The compound is produced in bulk and subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
2,3-Diaminopropane-1-thiol dihydrobromide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form amines or other reduced sulfur-containing compounds.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products’ formation .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives. These products have diverse applications in chemical synthesis and research .
科学的研究の応用
2,3-Diaminopropane-1-thiol dihydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with metal ions.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
作用機序
The mechanism of action of 2,3-Diaminopropane-1-thiol dihydrobromide involves its ability to interact with various molecular targets, including enzymes and metal ions. The compound’s thiol group can form stable complexes with metal ions, affecting the activity of metalloenzymes. Additionally, the amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
1,3-Diaminopropane dihydrobromide: Similar in structure but differs in the position of the amino groups.
2,3-Diaminopropane-1-thiol hydrochloride: Similar in structure but contains hydrochloride instead of dihydrobromide
Uniqueness
2,3-Diaminopropane-1-thiol dihydrobromide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and binding properties. This uniqueness makes it a valuable tool in various scientific and industrial applications .
特性
IUPAC Name |
(1-azaniumyl-3-sulfanylpropan-2-yl)azanium;dibromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2S.2BrH/c4-1-3(5)2-6;;/h3,6H,1-2,4-5H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAYOPSZSQIZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS)[NH3+])[NH3+].[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Br2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














